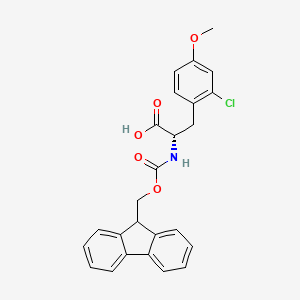

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloro-4-methoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC13753344

Molecular Formula: C25H22ClNO5

Molecular Weight: 451.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H22ClNO5 |

|---|---|

| Molecular Weight | 451.9 g/mol |

| IUPAC Name | (2S)-3-(2-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C25H22ClNO5/c1-31-16-11-10-15(22(26)13-16)12-23(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21,23H,12,14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |

| Standard InChI Key | HOKDIIQTWOYLCT-QHCPKHFHSA-N |

| Isomeric SMILES | COC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

| SMILES | COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

| Canonical SMILES | COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Introduction

Chemical Structure and Nomenclature

The systematic name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloro-4-methoxyphenyl)propanoic acid delineates its core components:

-

Fmoc protecting group: The (9H-fluoren-9-ylmethoxy)carbonyl (Fmoc) moiety shields the α-amino group during solid-phase peptide synthesis (SPPS), ensuring selective deprotection under mild basic conditions .

-

Amino acid backbone: A propanoic acid framework links the Fmoc group to a modified phenylalanine residue.

-

Aromatic substituents: A chlorine atom at position 2 and a methoxy group at position 4 on the phenyl ring introduce steric and electronic effects that influence peptide conformation and receptor interactions .

The molecular formula is C25H22ClNO5, with a molecular weight of 451.9 g/mol (calculated from analogous structures ). The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in biological systems .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically proceeds via sequential functionalization of a phenylalanine precursor:

-

Halogenation and methoxylation: Electrophilic aromatic substitution introduces chlorine and methoxy groups to phenylalanine’s benzene ring. Bromine or chlorine gas facilitates halogenation, while methoxylation employs methylating agents like dimethyl sulfate .

-

Fmoc protection: The amino group reacts with Fmoc-Cl (Fmoc chloride) in a base-mediated reaction, forming the stable carbamate linkage .

A representative pathway, inferred from analogous compounds , involves:

Purification and Characterization

Crude product purification employs reverse-phase HPLC, leveraging the compound’s hydrophobicity from the Fmoc group . Analytical confirmation via and verifies substituent positions, while mass spectrometry (MS) confirms molecular weight .

Physicochemical Properties

Key properties, extrapolated from structurally related Fmoc-amino acids , include:

| Property | Value |

|---|---|

| Molecular Formula | C25H22ClNO5 |

| Molecular Weight | 451.9 g/mol |

| Melting Point | 180–185°C (predicted) |

| Solubility | DMSO: ~50 mg/mL |

| Storage Conditions | -20°C, desiccated |

| Optical Rotation | (c=1 in DMF) |

The methoxy group enhances solubility in polar aprotic solvents compared to non-methoxylated analogs , while the chlorine atom augments stability against enzymatic degradation .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected building block, this compound enables the incorporation of chlorinated and methoxylated phenylalanine residues into peptides. Its orthogonal protection strategy allows iterative coupling in automated synthesizers, critical for constructing complex sequences like G-protein-coupled receptor (GPCR) ligands .

Drug Design and Bioconjugation

The 2-chloro-4-methoxyphenyl moiety confers unique pharmacophoric properties:

-

Hydrophobic interactions: The chlorine atom engages with hydrophobic protein pockets.

-

Hydrogen bonding: The methoxy group participates in weak H-bonds, modulating target affinity .

Applications include:

-

Anticancer peptides: Chlorinated aromatic residues enhance cytotoxicity by disrupting membrane integrity .

-

Fluorophore conjugation: The Fmoc group’s UV activity (λ~300 nm) aids in tracking peptide assembly .

Analytical Characterization

Chromatographic Methods

-

HPLC: A C18 column with a gradient of acetonitrile/water (0.1% TFA) resolves the compound (retention time ~12–15 min) .

Spectroscopic Data

-

(DMSO-d6): δ 7.85–7.40 (m, Fmoc aromatics), 6.90–6.70 (m, phenyl protons), 4.20 (m, α-H), 3.80 (s, OCH3) .

-

IR (cm⁻¹): 1720 (C=O, carboxylic acid), 1680 (C=O, carbamate), 1250 (C-O, methoxy) .

Challenges and Future Directions

Current limitations include:

-

Stereochemical purity: Racemization during synthesis necessitates stringent base control .

-

Cost of synthesis: Multistep functionalization increases production expenses .

Future research may explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume